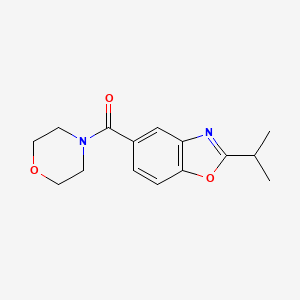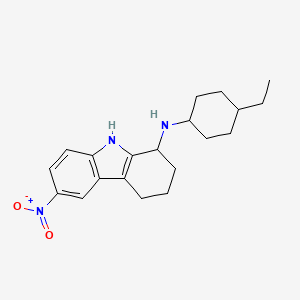
2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole, also known as BMIPP, is a radiopharmaceutical agent used in medical imaging to detect myocardial ischemia. The compound has been extensively studied for its potential use in the diagnosis of heart diseases.
作用机制
2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole is taken up by the heart muscle cells through a process called fatty acid metabolism. The compound is structurally similar to fatty acids and is transported into the cells by the same mechanisms that transport fatty acids. Once inside the cells, 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole is converted into its active form, which is then incorporated into the cell membrane. The radioactive decay of 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole emits gamma rays, which can be detected by a gamma camera to produce an image of the heart.
Biochemical and Physiological Effects:
2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole has been shown to have minimal biochemical and physiological effects on the body. The compound is rapidly cleared from the bloodstream and is excreted through the urine. 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole has a half-life of approximately 6 hours, which allows for imaging to be performed within a reasonable time frame.
实验室实验的优点和局限性
2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole has been extensively studied for its use in medical imaging, which provides a wealth of information on its mechanism of action and physiological effects. However, the radioactive nature of 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole makes it difficult to work with in a lab setting, and special precautions must be taken to ensure the safety of researchers.
未来方向
There are several future directions for research on 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole. One area of interest is the development of new imaging techniques that can provide more detailed information on the heart's function. Another area of research is the use of 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole in the diagnosis and treatment of other diseases, such as cancer. Additionally, there is ongoing research on the development of new radiopharmaceutical agents that can be used in medical imaging. Overall, 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole has shown great promise as a diagnostic tool for heart diseases, and further research is needed to fully explore its potential.
合成方法
The synthesis of 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole involves the reaction of 2-isopropyl-5-nitrobenzoic acid with morpholine and thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzoic acid to yield 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole. The final product is purified through column chromatography and recrystallization.
科学研究应用
2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole is primarily used in medical imaging to detect myocardial ischemia, a condition where the blood flow to the heart is reduced. The compound is administered to the patient intravenously and is taken up by the heart muscle cells. The radioactive decay of 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole emits gamma rays, which can be detected by a gamma camera to produce an image of the heart. This allows doctors to identify areas of the heart that are not receiving enough blood flow and diagnose heart diseases such as coronary artery disease and myocardial infarction.
属性
IUPAC Name |
morpholin-4-yl-(2-propan-2-yl-1,3-benzoxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)14-16-12-9-11(3-4-13(12)20-14)15(18)17-5-7-19-8-6-17/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESBTCPTTRYWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzonitrile trifluoroacetate](/img/structure/B4882574.png)
![methyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4882593.png)
![1-(4-bromophenyl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4882599.png)
![5-(2,4-dimethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882620.png)

![{[(4-nitrophenyl)amino]methylene}malononitrile](/img/structure/B4882636.png)
![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4882646.png)
![1-(4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B4882654.png)
![(3-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4882662.png)
![4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4882663.png)
![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B4882669.png)
![2-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4882676.png)
![ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate](/img/structure/B4882679.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline](/img/structure/B4882681.png)